

Spectroscopic Analysis of 4-Hydroxy-1-methyl-2-quinolone: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-1-methyl-2-quinolone

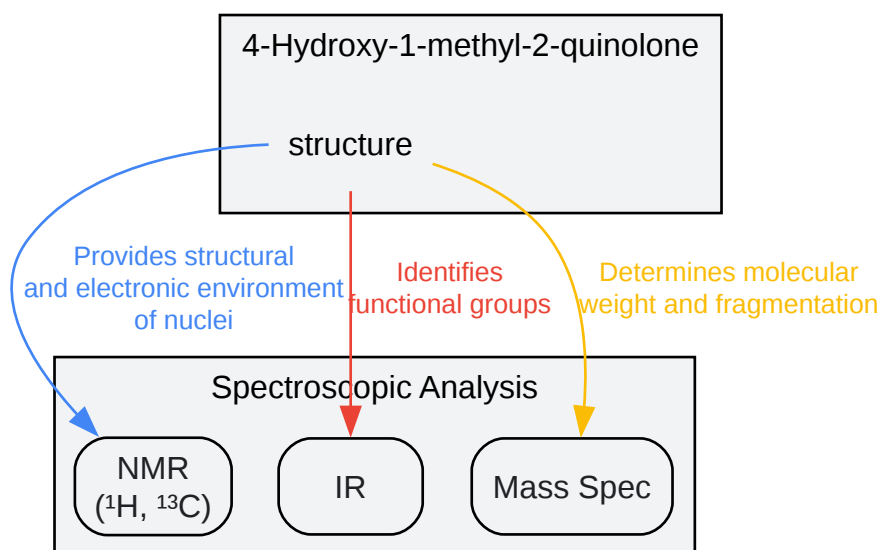
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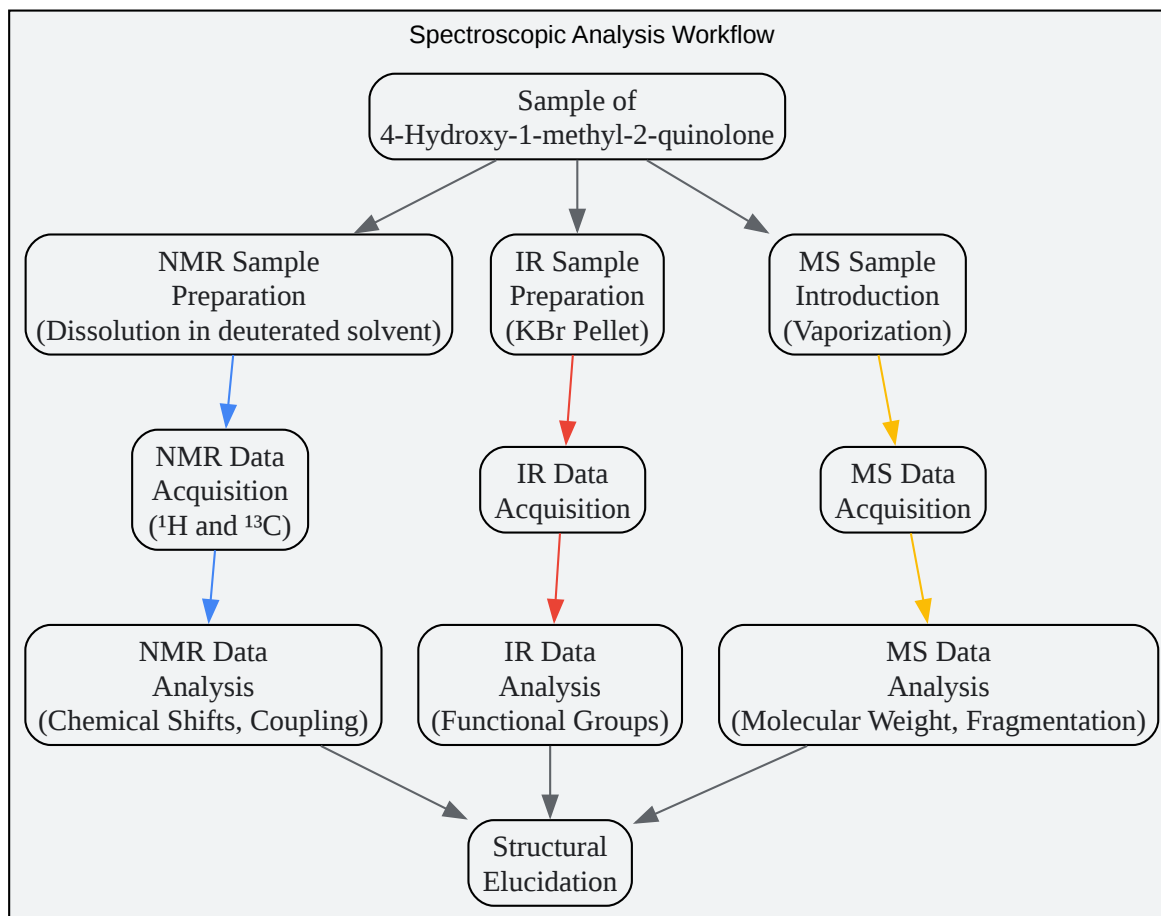
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This guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxy-1-methyl-2-quinolone**, a molecule of interest in pharmaceutical research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and drug development professionals.

Chemical Structure and Spectroscopic Overview

4-Hydroxy-1-methyl-2-quinolone possesses a bicyclic heterocyclic scaffold. Its spectroscopic signature is characterized by the functionalities present: a hydroxyl group, a methyl group attached to the nitrogen, an aromatic ring, and a quinolone core.





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